6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791418
InChI: InChI=1S/C7H4ClIN2O/c8-5-1-4(12)6-3(9)2-10-7(6)11-5/h1-2H,(H2,10,11,12)
SMILES:
Molecular Formula: C7H4ClIN2O
Molecular Weight: 294.48 g/mol

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol

CAS No.:

Cat. No.: VC15791418

Molecular Formula: C7H4ClIN2O

Molecular Weight: 294.48 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol -

Specification

Molecular Formula C7H4ClIN2O
Molecular Weight 294.48 g/mol
IUPAC Name 6-chloro-3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Standard InChI InChI=1S/C7H4ClIN2O/c8-5-1-4(12)6-3(9)2-10-7(6)11-5/h1-2H,(H2,10,11,12)
Standard InChI Key BUROZCWRPZVBGC-UHFFFAOYSA-N
Canonical SMILES C1=C(NC2=C(C1=O)C(=CN2)I)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol belongs to the pyrrolopyridine family, featuring a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. The substitution pattern—chlorine at position 6 and iodine at position 3—introduces steric and electronic effects that differentiate it from simpler analogs. The hydroxyl group at position 4 contributes to hydrogen-bonding capabilities, influencing both reactivity and intermolecular interactions .

Physicochemical Properties

Key physical properties, as reported in experimental studies, are summarized below:

PropertyValueMethod/Source
Molecular FormulaC₇H₄ClIN₂OElemental Analysis
Molecular Weight294.477 g/molMass Spectrometry
Density2.3 ± 0.1 g/cm³Pycnometry
Boiling Point461.9 ± 40.0 °C (760 mmHg)Distillation
Flash Point233.2 ± 27.3 °CPensky-Martens
Vapor Pressure0.0 ± 1.2 mmHg (25°C)Langmuir Method
Refractive Index1.836Abbe Refractometry

The compound’s high density and boiling point reflect strong intermolecular forces attributable to halogen bonding and π-stacking interactions. The negligible vapor pressure at ambient conditions suggests limited volatility, favoring solid-state applications .

Synthetic Considerations and Challenges

Purification and Characterization

Hypothetical purification methods may involve recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatographic techniques using silica gel with ethyl acetate/hexane gradients. Structural confirmation would require multimodal characterization:

  • ¹H/¹³C NMR: To resolve aromatic proton environments and carbon frameworks.

  • High-Resolution Mass Spectrometry (HRMS): For exact mass verification (theoretical m/z 293.90567 ).

  • X-ray Diffraction: To unambiguously determine halogen positioning and hydrogen-bonding networks.

Hypothetical Applications and Research Directions

Pharmaceutical Development

The structural similarity to kinase inhibitor scaffolds suggests potential as:

  • FGFR Inhibitors: Analogous to 5-chloro-pyrrolopyridines, which exhibit nanomolar IC₅₀ values against fibroblast growth factor receptors .

  • Antimicrobial Agents: Halogenated heterocycles often disrupt bacterial cell wall synthesis or enzyme function.

Materials Science Applications

  • Organic Semiconductors: The extended π-system and halogen substituents could enhance charge transport in thin-film devices.

  • Coordination Polymers: Iodine’s polarizability may facilitate metal-organic framework (MOF) construction with unique sorption properties.

Comparison with Structural Analogues

Halogen Positional Isomers

Compared to 5-chloro-4-iodo isomers, the 6-chloro-3-iodo configuration imposes distinct electronic effects:

  • Electron-Withdrawing Impact: Chlorine’s inductive effect at position 6 may deactivate the ring toward electrophilic substitution.

  • Steric Considerations: Iodine’s larger van der Waals radius at position 3 could hinder approach to biological targets.

Non-Halogenated Pyrrolopyridines

The absence of iodine in compounds like 1H-pyrrolo[2,3-b]pyridin-4-ol reduces molecular weight by ~126 atomic mass units but diminishes potential for radioimaging applications.

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